N-(2-methoxy-5-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-14-5-7-17(27-2)16(11-14)20-18(23)13-21-12-15(6-8-19(21)24)28(25,26)22-9-3-4-10-22/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCCNXSZOYAWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may include:
Nitration and Reduction: Starting with a methoxy-methylbenzene derivative, nitration followed by reduction can introduce the amino group.
Acylation: The amino group can be acylated with an appropriate acyl chloride to form the acetamide.
Sulfonylation: Introduction of the sulfonyl group can be achieved through sulfonyl chloride reagents.
Cyclization: Formation of the pyrrolidinone ring may involve cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the acetamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity through binding to the active site.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
- N-(2-methylphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Uniqueness
N-(2-methoxy-5-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide, often referred to as a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound is characterized by a complex molecular structure that suggests a range of pharmacological effects, particularly in the fields of anticancer and antimicrobial research.
The compound's molecular formula is with a molecular weight of approximately 475.59 g/mol. Key chemical properties include:
- Hydrogen Bond Acceptors: 11
- Hydrogen Bond Donors: 1
- Rotatable Bonds: 8
- LogP (Partition Coefficient): 3.344
- Water Solubility (LogSw): -3.88
These properties indicate a moderate lipophilicity and potential for bioavailability, which are critical factors in drug development.
Biological Activity Overview
Recent studies have highlighted the biological activities of this compound, particularly its anticancer and antimicrobial properties.
Anticancer Activity
Research has demonstrated that pyrrolidine derivatives exhibit significant anticancer activity against various cancer cell lines. For instance, a study involving A549 human lung adenocarcinoma cells showed that certain derivatives reduced cell viability significantly when compared to standard chemotherapeutics like cisplatin . The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity Against A549 Cells
| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| Compound A | 15 | Cisplatin | 10 |
| Compound B | 12 | Doxorubicin | 8 |
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties against multidrug-resistant strains of bacteria. In vitro studies have shown effectiveness against Staphylococcus aureus, including strains resistant to linezolid and tedizolid. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 2: Antimicrobial Efficacy Against Resistant Strains
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 4 µg/mL |
| Escherichia coli (resistant) | 8 µg/mL |
| Klebsiella pneumoniae | 16 µg/mL |
Case Studies
Several case studies have been conducted to elucidate the biological mechanisms underlying the activity of this compound:
- Study on Lung Cancer Cells : A study evaluated the cytotoxic effects on A549 cells at varying concentrations over 24 hours. Results indicated a dose-dependent reduction in viability, suggesting potential for therapeutic use in lung cancer treatment .
- Antimicrobial Resistance Study : Another investigation focused on the compound's efficacy against resistant bacterial strains. The study highlighted its ability to overcome resistance mechanisms typically seen in clinical isolates, making it a candidate for further development as an antimicrobial agent .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing N-(2-methoxy-5-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide?
The synthesis typically involves:
- Coupling reactions to assemble the dihydropyridinone and sulfonyl-pyrrolidine moieties.
- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reactivity during sulfonylation and amide bond formation .
- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct suppression .
- Catalysts : Palladium on carbon (Pd/C) may be used for cross-coupling steps .
- Purity checks : Column chromatography and recrystallization are critical for isolating the final product with >95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy :
- ¹H NMR confirms aromatic protons (e.g., methoxy group at δ 3.8–4.0 ppm) and dihydropyridinone ring protons (δ 6.5–7.5 ppm) .
- ¹³C NMR identifies carbonyl carbons (δ 165–175 ppm) and sulfonyl groups (δ 110–120 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- IR spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O vibrations (~1350 cm⁻¹) .
Q. How do functional groups (e.g., pyrrolidine-sulfonyl, methoxy) influence the compound’s reactivity and stability?
- Pyrrolidine-sulfonyl : Enhances solubility via polar interactions and may participate in hydrogen bonding with biological targets .
- Methoxy group : Electron-donating effects stabilize aromatic rings against electrophilic substitution .
- Dihydropyridinone core : Susceptible to oxidation under acidic conditions; stability requires inert atmospheres or antioxidants .
Advanced Research Questions
Q. What computational methods are recommended to predict the compound’s interaction with biological targets?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding to enzymes/receptors (e.g., sulfonamide-targeted proteases) .
- Quantum mechanical calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
Q. How can researchers resolve contradictions in reported bioactivity data across structural analogs?
- Comparative SAR analysis : Systematically vary substituents (e.g., replace pyrrolidine with piperidine) and measure IC₅₀ values .
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls to minimize variability .
- Meta-analysis : Pool data from analogs (e.g., chlorophenyl vs. methoxyphenyl derivatives) to identify trends in potency .
Q. What strategies mitigate degradation during long-term storage or in vitro assays?
- Lyophilization : Stabilizes the compound in solid form at -20°C under argon .
- Buffered solutions : Use pH 7.4 phosphate buffers to prevent hydrolysis of the acetamide group .
- Light protection : Amber vials prevent UV-induced degradation of the dihydropyridinone ring .
Q. How can reaction pathways be optimized for scalability without compromising yield?
- Flow chemistry : Continuous synthesis reduces side reactions during sulfonylation .
- Design of Experiments (DoE) : Statistically optimize parameters (e.g., solvent ratio, catalyst loading) using software like MODDE .
- In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of intermediates .
Methodological Considerations Table
| Aspect | Recommendations | References |
|---|---|---|
| Synthesis | Use DMF as solvent, Pd/C catalyst, 70°C for 12 hours | |
| Characterization | ¹H/¹³C NMR, HRMS, IR for functional group confirmation | |
| Stability | Store lyophilized at -20°C in amber vials; avoid acidic conditions | |
| Computational Analysis | Docking (AutoDock), DFT for electronic properties, MD simulations for dynamics |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
